Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
Beschreibung
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a synthetic compound featuring a triazoloquinoxaline core fused with a quinoxaline ring system. The ethyl group at position 1 of the triazolo moiety and the methyl benzoate ester at the para position of the phenyl group define its structural uniqueness. Its synthesis typically involves coupling a sulfanyl-acetamido linker to the triazoloquinoxaline core, followed by esterification with methyl benzoate.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)30-12-18(27)22-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLUGOCRSILRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under anhydrous conditions in dimethylformamide (DMF) with potassium carbonate as a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Acylation: The acetamido group is introduced via acylation reactions using acetic anhydride or similar reagents.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate belongs to the class of triazoloquinoxaline derivatives known for their anticancer properties. Research has demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver Cancer) | 6.29 |
| HCT-116 (Colon Cancer) | 2.44 |
| MCF-7 (Breast Cancer) | 9.43 |
The mechanism of action involves DNA intercalation and the inhibition of topoisomerase II , which disrupts DNA replication and transcription processes in cancer cells.
Antiviral and Antimicrobial Applications
Compounds with similar structures have been synthesized as potential antiviral and antimicrobial agents. The mode of action typically involves aromatic nucleophilic substitution, leading to effective interactions with biological targets. Studies have indicated that these derivatives can exhibit antibacterial and antifungal activities, making them suitable candidates for further investigation in infectious disease treatment.
Study on Cytotoxicity
A recent study evaluated various triazoloquinoxaline derivatives for their cytotoxic effects on cancer cell lines. The findings emphasized the importance of specific substituents on the triazole ring that significantly influence biological activity.
Structure-Activity Relationship (SAR)
| Substituent | Activity Level |
|---|---|
| Trifluoromethyl | High |
| Ethanolamine | Moderate |
| Dimethylamine | Low |
This relationship highlights how modifications to the chemical structure can enhance or diminish therapeutic efficacy.
Pharmacokinetic Profiles
Research into pharmacokinetics has shown that compounds similar to methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate exhibit improved oral bioavailability and selective kinase inhibitory activity. These properties are crucial for developing effective therapeutic agents with favorable dosing regimens.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves its ability to intercalate into DNA, disrupting the replication process and inhibiting cell proliferation. This compound targets specific molecular pathways, including the inhibition of c-Met and VEGFR-2 kinases, which are involved in cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the triazoloquinoxaline ring, ester groups, or linker positions. Below is a comparative analysis:
*Calculated based on molecular formula (CₙHₘN₅O₃S).
Key Observations:
- Ester Group: Methyl esters, as in the target compound, may enhance metabolic stability relative to ethyl esters due to slower hydrolysis rates .
- Positional Isomerism: The para-substituted benzoate in the target compound likely improves planar stacking interactions in enzymatic binding pockets compared to ortho-substituted analogs .
Physicochemical Properties
- Solubility: The target compound’s methyl ester and ethyl triazolo group likely confer moderate aqueous solubility, critical for in vivo efficacy.
- Lipophilicity (LogP): Estimated LogP for the target compound is ~3.5, compared to higher values (~4.0–4.5) for ethyl or aryl-substituted analogs, suggesting better balance between absorption and excretion .
Biologische Aktivität
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features. This compound belongs to the class of triazoloquinoxaline derivatives, which have garnered attention for their potential therapeutic applications.
The biological activity of methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can be attributed to its ability to interact with various biological targets. The triazoloquinoxaline moiety is known for its role as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE2, which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression .
Cytotoxicity and Antitumor Activity
Research indicates that derivatives of triazoloquinoxaline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . These findings suggest that the compound may possess significant antitumor properties.
Structure-Activity Relationship (SAR)
The structure of methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate allows for various substitutions that can enhance its biological activity. The presence of the trifluoromethyl group has been shown to increase cytotoxicity and binding affinity to target receptors by facilitating additional hydrogen bonding interactions .
Inhibition of Topoisomerase II
Recent studies have highlighted the ability of triazoloquinoxaline derivatives to act as inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair. Compounds similar to methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate have demonstrated varying degrees of Topo II inhibition, indicating their potential as chemotherapeutic agents .
Table: Biological Activities of Related Compounds
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| Compound 16 | 2.44 | HCT-116 | Cytotoxic |
| Compound 17 | 6.29 | HepG2 | Cytotoxic |
| Methyl Derivative X | 15.16 | Topo II | Inhibitor |
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study involving several triazoloquinoxaline derivatives:
- Compound 16 exhibited the highest cytotoxicity against HCT-116 cells with an IC50 of 2.44 μM , indicating significant antitumor potential.
- Compound 17 showed a slightly lower efficacy against HepG2 cells with an IC50 of 6.29 μM , highlighting the selective nature of these compounds against different cancer types.
These results underscore the importance of structural modifications in enhancing the biological activity of triazoloquinoxaline derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving triazoloquinoxaline and benzoate derivatives. For example, refluxing 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with methyl 4-(2-chloroacetamido)benzoate in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature to improve yield.
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and confirm the absence of unreacted starting materials.
- FT-IR to identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretch for the acetamido group).
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) to resolve 3D structure and bond angles (CCDC depository codes can be referenced for similar triazoloquinoxaline derivatives) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH) to identify degradation pathways (e.g., hydrolysis of the ester or sulfanyl group). Monitor via HPLC at 254 nm .
Q. What in vitro biological screening assays are appropriate for initial pharmacological evaluation?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease assays (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology : Systematically modify:
- Triazoloquinoxaline core : Substitute ethyl with bulkier alkyl groups (e.g., isopropyl) to enhance lipophilicity.
- Sulfanyl linker : Replace with sulfonyl or sulfonamide groups to alter electron density.
- Benzoate ester : Hydrolyze to the free acid or substitute methyl with ethyl/propyl for metabolic stability .
Q. What strategies resolve contradictions in reported biological data for triazoloquinoxaline derivatives?
- Methodology : Investigate variables such as:
- Cell line heterogeneity : Test across multiple cell lines (e.g., A549 vs. HT-29) to identify tissue-specific effects.
- Assay conditions : Vary serum concentration or incubation time to assess cytotoxicity thresholds.
- Metabolic activation : Use liver microsomes to evaluate prodrug conversion .
Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 interactions, and hepatotoxicity.
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-311G**) to model redox potential and reactive metabolite formation .
Q. What experimental designs are suitable for studying synergistic effects with other therapeutics?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
